molecular formula C11H16N2O B1418767 4-Methyl-2-(piperidin-4-yloxy)pyridine CAS No. 944442-07-3

4-Methyl-2-(piperidin-4-yloxy)pyridine

Cat. No. B1418767
M. Wt: 192.26 g/mol
InChI Key: AULZLBAUAQRVEP-UHFFFAOYSA-N
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Description

“4-Methyl-2-(piperidin-4-yloxy)pyridine” is a chemical compound that is likely used in the pharmaceutical industry . It is related to “4-Methylpyridine”, a pungent liquid that is a building block for the synthesis of other heterocyclic compounds .


Synthesis Analysis

The synthesis of pyridine derivatives, such as “4-Methyl-2-(piperidin-4-yloxy)pyridine”, often involves intra- and intermolecular reactions . One approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . Another method involves the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst .


Molecular Structure Analysis

The molecular weight of “4-Methyl-2-(piperidin-4-yloxy)pyridine” is 192.26 . The InChI key, which is a unique identifier for the compound, is provided in the source .


Physical And Chemical Properties Analysis

“4-Methyl-2-(piperidin-4-yloxy)pyridine” is a liquid at room temperature .

Scientific Research Applications

Pyridine and Piperidine Derivatives in Medicinal Chemistry

Pyridine and piperidine derivatives have been noted for their significant medicinal importance. They possess a wide range of biological activities, with numerous compounds in clinical use. These derivatives have been applied in the development of drugs with antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. Moreover, they serve as key scaffolds in the design of new chemical entities in drug discovery, highlighting their versatility and utility in medicinal chemistry (Altaf et al., 2015); (Abu-Taweel et al., 2022).

Applications in Analytical Chemistry

Compounds containing pyridine and piperidine groups have been employed in analytical chemistry, particularly in the synthesis and evaluation of ligands for D2-like receptors. These pharmacophoric groups, exemplified in antipsychotic agents, highlight the compound's potential for developing selective and potent agents targeting neurotransmitter receptors (Sikazwe et al., 2009).

Role in Agrochemicals Discovery

The pyridine moiety, similar to the one present in 4-Methyl-2-(piperidin-4-yloxy)pyridine, plays a crucial role in agrochemicals. Pyridine-based compounds have been pivotal as fungicides, insecticides, and herbicides. Their structural flexibility allows for the development of novel lead compounds in agrochemical research, demonstrating the potential of pyridine derivatives in enhancing agricultural productivity and protection (Guan et al., 2016).

Anticancer Research

Pyridine-based Cu(II) complexes, due to their structural affinity with 4-Methyl-2-(piperidin-4-yloxy)pyridine, have shown promising anticancer activity against various cancer cell lines. The complexation with metal ions like Cu(II) enhances the bioavailability and pharmacological effects, suggesting the potential use of 4-Methyl-2-(piperidin-4-yloxy)pyridine derivatives in cancer treatment (Alshamrani, 2023).

Safety And Hazards

The safety data sheet for “4-Methyl-2-(piperidin-4-yloxy)pyridine” indicates that it is a combustible solid . The signal word is “Danger”, indicating that it poses a significant risk .

Future Directions

Piperidine derivatives, such as “4-Methyl-2-(piperidin-4-yloxy)pyridine”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-methyl-2-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-7-13-11(8-9)14-10-3-5-12-6-4-10/h2,7-8,10,12H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULZLBAUAQRVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperidin-4-yloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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